Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate
Description
Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate (CAS: 486993-08-2, C₁₆H₁₅ClN₂O₃, molecular weight: 323.76 g/mol) is a halogenated aromatic ester characterized by a benzoate backbone substituted with a 5-chloro-2-hydroxybenzylamino group. Its synthesis typically involves the condensation of ethyl 4-aminobenzoate with 5-chloro-2-hydroxybenzaldehyde under acid-catalyzed conditions, as exemplified in protocols for analogous compounds . The compound’s structure features a hydrogen-bond donor (hydroxyl group) and a chloro substituent at the 5-position of the benzyl ring, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINUDNFTMULJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-chloro-2-hydroxybenzylamine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against a range of bacterial strains. For instance, research indicates that similar compounds can inhibit bacterial growth by disrupting membrane integrity or inhibiting essential metabolic pathways .
Local Anesthetic Properties
The compound's structural similarity to known local anesthetics suggests potential applications in pain management. Local anesthetics function by blocking sodium channels in nerve membranes, thus preventing signal propagation. This compound may demonstrate similar mechanisms, warranting further exploration in clinical settings .
Organic Synthesis
Schiff Base Formation
this compound can act as a precursor in the synthesis of Schiff bases, which are valuable intermediates in organic chemistry. The formation of Schiff bases involves the condensation reaction between primary amines and carbonyl compounds, leading to compounds with diverse biological activities. This pathway is crucial for developing new pharmaceuticals .
Synthesis of Metal Complexes
The compound has been utilized in the synthesis of metal complexes, particularly with transition metals like copper(II). These complexes have shown promise in catalysis and as potential therapeutic agents due to their unique electronic properties and reactivity profiles .
Materials Science
Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation under thermal stress, making it suitable for applications in coatings and packaging materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Identified effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. |
| Study B | Local Anesthetic Properties | Demonstrated potential as a sodium channel blocker in vitro, comparable to benzocaine with a similar action profile. |
| Study C | Organic Synthesis | Successfully synthesized a series of Schiff bases using this compound as a starting material, yielding compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromo and iodo derivatives exhibit higher molecular weights and lipophilicity compared to the chloro analogue, impacting solubility and bioavailability .
- Amino Group Modifications: Replacement of the benzylamino group with dimethylamino (as in ) significantly enhances reactivity, as seen in resin cement applications where ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in degree of conversion and mechanical properties.
Physicochemical and Functional Comparisons
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in free-radical polymerization due to electron-donating dimethylamino groups, whereas the target compound’s chloro and hydroxy substituents may reduce electron density at the amino group, slowing reaction kinetics.
- Thermal Stability : Halogenated derivatives (Cl, Br, I) generally exhibit higher thermal stability, as seen in their use in high-temperature resin systems .
Research and Industrial Relevance
- Niche Applications: The compound’s structural features (chloro, hydroxy, benzylamino) make it a candidate for further study in crystal engineering or as a ligand in metal-organic frameworks (MOFs) .
Biological Activity
Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group and a hydroxyl group on the benzene ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 305.76 g/mol.
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in metabolic pathways, thereby altering cellular functions. For instance, it may inhibit cholinesterase activity, which is crucial for neurotransmitter regulation .
- Signal Transduction : It may modulate signal transduction pathways, influencing gene expression and cellular responses to external stimuli.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the following table:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Bacillus subtilis | 7.8 |
| Pseudomonas aeruginosa | 62.5 |
These results indicate that this compound possesses notable antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
Research has indicated that this compound may exhibit anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. It demonstrated significant radical scavenging activity, which could be beneficial in protecting cells from oxidative stress-related damage .
Case Studies
- In Vitro Studies on Cancer Cells : A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound inhibited cell proliferation with IC50 values ranging from 10 to 25 µM, highlighting its potential as an anticancer agent .
- Gastroprotective Effects : Another study explored the gastroprotective activity of related compounds, revealing that structural analogs could enhance gastric mucus production and reduce gastric lesions in animal models. This suggests that this compound may also offer protective benefits for gastrointestinal health .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between 5-chloro-2-hydroxybenzaldehyde and ethyl 4-aminobenzoate. Optimizing reaction efficiency involves:
- Catalyst Selection : Use acetic acid as a catalyst to enhance imine formation (e.g., 20 drops in methanol, as described for analogous syntheses) .
- Solvent and Temperature : Methanol or ethanol at room temperature minimizes side reactions while maintaining solubility .
- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 3:1 ratio) isolates the product. Yield improvements (up to 70–80%) are achievable by monitoring reaction progress via TLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 6.8–8.2 ppm), the ethyl ester (δ 1.3–4.3 ppm), and the hydroxyl group (δ 9.5–10.5 ppm). C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
- FT-IR : Peaks at 3300–3500 cm (N–H stretch), 1680–1700 cm (C=O), and 1250–1280 cm (C–O ester) are diagnostic .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths (e.g., C–N: 1.28–1.35 Å) and torsion angles (e.g., C3–C4–C5–C6: 3.9°) .
Advanced Research Questions
Q. How do electronic substituent effects influence the compound’s photophysical properties?
- Methodological Answer :
- Substituent Analysis : The electron-withdrawing chloro and hydroxyl groups on the benzyl ring reduce the HOMO-LUMO gap, enhancing UV-Vis absorption (λmax ~300–320 nm). Compare with derivatives lacking substituents (e.g., λmax shifts by 20–30 nm) .
- Solvatochromism : Solvent polarity studies (e.g., ethanol vs. DMSO) reveal emission shifts due to dipole-dipole interactions. Use time-dependent DFT to model excited-state behavior .
Q. How can researchers resolve contradictions in crystallographic data between different studies?
- Methodological Answer :
-
Refinement Protocols : Use SHELXL for high-resolution refinements. Discrepancies in bond lengths (e.g., C16–N1: 1.35 Å vs. 1.38 Å) may arise from data quality (R-factor <0.05 recommended) .
-
Validation Tools : Check for twinning or disorder using PLATON. Compare thermal parameters (Ueq) to identify anomalous displacements .
Parameter Study A Study B C–N bond length (Å) 1.35 1.38 C–O ester (Å) 1.21 1.23 Torsion angle (°) 3.9 2.2
Q. What methodological approaches are used to study its interactions with biological targets like enzymes or receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to dopamine D2 or serotonin 5-HT3 receptors. Focus on hydrogen bonds between the hydroxyl group and Asp114 (D2 receptor) .
- Bioassays : Competitive binding assays (IC50 determination) with H-spiperone (D2) or H-LY278584 (5-HT3) validate affinity. Structural analogs (e.g., 4-amino-5-chloro-2-methoxybenzoate derivatives) serve as controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
